1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine
Brand Name: Vulcanchem
CAS No.: 869945-53-9
VCID: VC2622885
InChI: InChI=1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-8-11(14)5-6-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3
SMILES: CC(C)C(=O)N1CCCC2=C1C=CC(=C2)N
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol

1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine

CAS No.: 869945-53-9

Cat. No.: VC2622885

Molecular Formula: C13H18N2O

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine - 869945-53-9

Specification

CAS No. 869945-53-9
Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
IUPAC Name 1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one
Standard InChI InChI=1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-8-11(14)5-6-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3
Standard InChI Key IEOAXJIIKLUJAI-UHFFFAOYSA-N
SMILES CC(C)C(=O)N1CCCC2=C1C=CC(=C2)N
Canonical SMILES CC(C)C(=O)N1CCCC2=C1C=CC(=C2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties and Identification

1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine possesses distinct molecular properties that define its chemical identity. The compound is characterized by its specific molecular formula and associated parameters as detailed in Table 1.

PropertyValue
Chemical Name1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine
CAS Number869945-53-9
Molecular FormulaC₁₃H₁₈N₂O
Molecular Weight218.29 g/mol
SMILES NotationCC(C)C(=O)N1CCCc2cc(N)ccc21

The compound features a tetrahydroquinoline core with an amine substituent at the 6-position and an isobutyryl group attached to the nitrogen atom at position 1. This structural arrangement contributes to its unique chemical reactivity and potential biological interactions . The tetrahydroquinoline scaffold consists of a benzene ring fused with a partially saturated piperidine ring, with the saturation occurring at positions 1, 2, 3, and 4 of the quinoline system. This partial saturation significantly influences the compound's conformational flexibility and three-dimensional structure, which in turn affects its biological activity profile.

Structural Features and Reactivity

The molecular structure of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine incorporates several key functional groups that contribute to its chemical behavior and reactivity patterns. The amine group at the 6-position provides a nucleophilic center capable of participating in various chemical transformations, including acylation, alkylation, and condensation reactions. This primary amine functionality also serves as a potential hydrogen bond donor in intermolecular interactions, which can be significant for biological recognition processes.

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine typically involves a multi-step process that begins with the preparation of the tetrahydroquinoline scaffold, followed by appropriate functionalization to introduce the amine and isobutyryl groups at the desired positions. The tetrahydroquinoline core can be constructed through various strategies, including the reduction of quinolines, intramolecular cyclization reactions, or formal [4+2] cycloaddition reactions under specific conditions .

One promising approach for synthesizing tetrahydroquinolines involves visible-light-induced formal [4+2] cycloaddition of acyclic α,β-unsaturated amides and imides with N,N-dialkylanilines. This photoinduced reaction enables the synthesis of a wide variety of 1,2,3,4-tetrahydroquinolines with excellent diastereoselectivity, constructing contiguous stereogenic centers with high precision . For the specific synthesis of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine, this general approach would require appropriate modification to incorporate the 6-amine functionality and the isobutyryl group at position 1.

Functionalization Strategies

The functionalization of the tetrahydroquinoline scaffold to introduce the amine group at the 6-position can be achieved through several synthetic routes. One common approach involves nitration of the appropriate tetrahydroquinoline derivative, followed by reduction of the nitro group to the corresponding amine. Alternatively, directed metalation strategies can be employed to facilitate regioselective functionalization at the desired position.

Biological Activity and Applications

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine and related compounds is essential for rational drug design and optimization. The tetrahydroquinoline scaffold serves as a versatile template that can be modified at multiple positions to tune biological activity and pharmacokinetic properties.

The substitution pattern in 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine, particularly the presence of an amine group at the 6-position and an isobutyryl group at the nitrogen, creates a unique electronic and steric environment that distinguishes it from other tetrahydroquinoline derivatives. Comparative analysis with structurally related compounds, such as the unsubstituted 1,2,3,4-tetrahydroquinolin-6-amine or derivatives with different acyl substituents, could provide valuable insights into how these structural features influence biological activity.

Comparative Analysis with Related Compounds

Structural Comparison with Tetrahydroquinoline Derivatives

1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine belongs to a broader family of tetrahydroquinoline compounds, each with distinct structural features and properties. Table 2 presents a comparative analysis of our target compound with related tetrahydroquinoline derivatives.

CompoundMolecular FormulaMolecular WeightKey Structural Differences
1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amineC₁₃H₁₈N₂O218.29 g/molAmine at 6-position, isobutyryl at N1
1,2,3,4-Tetrahydroquinolin-6-amineC₉H₁₂N₂148.20 g/molAmine at 6-position, unsubstituted N1
1,2,3,4-Tetrahydroquinoline (THQ)C₉H₁₁N133.19 g/molUnsubstituted parent compound
Benzyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamateC₂₁H₂₄N₂O₃352.43 g/molCarbamate at 7-position, isobutyryl at N1

The unsubstituted 1,2,3,4-tetrahydroquinoline (THQ) serves as the parent compound for this class of molecules, with a molecular formula of C₉H₁₁N and a molecular weight of 133.19 g/mol . The addition of an amine group at the 6-position yields 1,2,3,4-tetrahydroquinolin-6-amine (C₉H₁₂N₂), which has a molecular weight of 148.20 g/mol . Further functionalization with an isobutyryl group at the nitrogen position results in our target compound, 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine (C₁₃H₁₈N₂O), with a molecular weight of 218.29 g/mol .

A structurally related compound, Benzyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate, differs from our target compound in having a carbamate group at the 7-position rather than an amine group at the 6-position, resulting in a more complex structure with a molecular formula of C₂₁H₂₄N₂O₃ and a molecular weight of 352.43 g/mol.

Functional Group Influence on Properties

The presence of different functional groups significantly influences the physicochemical properties and potential applications of tetrahydroquinoline derivatives. The amine group at the 6-position in 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine introduces basic character and hydrogen bond donor capacity, which can be important for interactions with biological targets. The isobutyryl group at the nitrogen position reduces the basicity of the ring nitrogen while adding lipophilic character to the molecule, potentially affecting its solubility profile and membrane permeability.

In contrast, the unsubstituted 1,2,3,4-tetrahydroquinoline has a more basic nitrogen atom and lacks the additional functional groups that could participate in specific molecular recognition events. The presence of a carbamate group in Benzyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate introduces additional hydrogen bond acceptor sites and increased molecular complexity, which may influence its binding affinity and selectivity for biological targets.

Research Developments and Future Directions

Recent Advances in Tetrahydroquinoline Chemistry

Recent developments in synthetic methodologies have expanded access to structurally diverse tetrahydroquinoline derivatives, offering new opportunities for exploring the chemical space around compounds like 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine. The visible-light-induced formal [4+2] cycloaddition approach reported for tetrahydroquinoline synthesis represents a significant advancement, enabling the construction of these scaffolds with high stereoselectivity and functional group tolerance .

This photoinduced strategy employs an Ir(III) complex photosensitizer, a thiourea, and an azo compound working cooperatively to facilitate the cycloaddition reaction. The method has demonstrated versatility in synthesizing a wide range of tetrahydroquinolines while controlling diastereoselectivity (>99:1) and constructing contiguous stereogenic centers with high precision . Such synthetic advances could potentially be applied to develop more efficient routes to 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine and related compounds, facilitating further exploration of their properties and applications.

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